molecular formula C6H4F3NO B1316261 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone CAS No. 130408-89-8

2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone

Cat. No. B1316261
M. Wt: 163.1 g/mol
InChI Key: RJDXBZJGMUWDDH-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone” is a chemical compound with the molecular formula C6H4F3NO . It has a molecular weight of 163.1 .


Molecular Structure Analysis

The InChI code for “2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone” is 1S/C6H4F3NO/c7-6(8,9)5(11)4-1-2-10-3-4/h1-3,10H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.09700 and a density of 1.41 g/cm3 . Its boiling point is 203.642ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone has been utilized in various synthetic routes to produce novel compounds. For example, it served as a key intermediate in the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate using phosphorus compounds. This process involves a one-pot condensation followed by an intramolecular Wittig reaction, highlighting a practical route for producing fluorinated and chlorinated pyrrolizine derivatives with potential applications in medicinal chemistry and material science (Kalantari et al., 2006).

Quantum Mechanical Modeling

In another research avenue, quantum mechanical modeling has been applied to study the structural and vibrational properties of fluoromethylated-pyrrol derivatives, including 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone. These studies provide insights into their reactivities, structures, and vibrational properties, essential for understanding their behavior in chemical reactions and potential applications in designing new materials or drugs (Cataldo et al., 2014).

Synthesis of Fluorescent Compounds

Further extending its utility, this chemical has been employed in the synthesis of fluorescent compounds. For instance, the compound 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene was synthesized, showcasing potential applications in optical materials and sensing technologies due to its high fluorescence quantum yield (Sagitova et al., 2023).

Catalysis and Reaction Mechanisms

The compound's role in understanding catalysis and reaction mechanisms has also been noted. A study demonstrated the uncatalyzed reaction of alkynes with 1,2-dipoles at room temperature, using 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides derived from related compounds. This metal-free direct [2+2] cycloaddition reaction represents a significant advancement in synthetic organic chemistry, providing a facile route to cyclobutenes (Alcaide et al., 2015).

Environmental and Materials Science Applications

In materials science, research has been directed towards the synthesis of new classes of compounds for environmental applications. For instance, eco-friendly synthesis routes have been developed for new trifluoromethyl-substituted compounds, demonstrating the versatile roles that 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone and its derivatives can play in synthesizing environmentally benign materials with potential applications in corrosion inhibition, antimicrobial activity, and as sensors (Bonacorso et al., 2016).

properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-1-2-10-3-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDXBZJGMUWDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565025
Record name 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone

CAS RN

130408-89-8
Record name 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one
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